Introduction: The Strategic Importance of a Fluorinated Intermediate
Introduction: The Strategic Importance of a Fluorinated Intermediate
An In-Depth Technical Guide to Methyl 3-amino-4-fluorobenzoate (CAS 369-26-6)
This guide provides a comprehensive technical overview of Methyl 3-amino-4-fluorobenzoate (CAS 369-26-6), a key fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its core properties, reactivity, synthesis, and applications, offering field-proven insights grounded in authoritative data.
Methyl 3-amino-4-fluorobenzoate is a substituted aromatic ester that has garnered significant interest in medicinal chemistry.[1] Its unique trifunctional structure—an amine, a methyl ester, and a fluorine atom on a benzene ring—provides multiple reaction sites for constructing complex molecular architectures.[1] The strategic placement of the fluorine atom, in particular, is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly alter a molecule's properties, often leading to enhanced metabolic stability and improved binding affinity to protein targets.[1] This guide serves as a practical resource for understanding and utilizing this versatile compound in research and development settings.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical is the bedrock of its effective application. Methyl 3-amino-4-fluorobenzoate is a solid at room temperature, typically appearing as a beige or light yellow powder.[2][3][4]
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 369-26-6 | [5][6][7][8][9][10][11][12] |
| Molecular Formula | C₈H₈FNO₂ | [2][5][6][8][10][13] |
| Molecular Weight | 169.15 g/mol | [1][2][5][7][8][11] |
| IUPAC Name | methyl 3-amino-4-fluorobenzoate | [5][11] |
| Synonyms | 3-Amino-4-fluorobenzoic acid methyl ester, 2-Fluoro-5-(methoxycarbonyl)aniline | [2][8][11][13] |
| Melting Point | 66-69 °C | [1][7][9] |
| Boiling Point | 271.1 °C at 760 mmHg | [1][9] |
| Density | 1.264 g/cm³ | [1][9] |
| InChI Key | ABELEDYNIKPYTP-UHFFFAOYSA-N |[2] |
Caption: Chemical structure of Methyl 3-amino-4-fluorobenzoate.
Spectral Characterization Profile
Structural elucidation and purity assessment rely on spectroscopic analysis. The following data represent the expected spectral characteristics for this compound, which are crucial for quality control and reaction monitoring.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value |
|---|---|---|
| ¹H NMR | Aromatic Protons (Ar-H) | 6.8 - 7.5 ppm (Multiplet) |
| Methyl Protons (-OCH₃) | ~3.8 ppm (Singlet) | |
| Amine Protons (-NH₂) | Broad Singlet | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 170 ppm |
| Aromatic Carbons (Ar-C) | 110 - 150 ppm (shifts influenced by F and NH₂ substituents) | |
| Methyl Carbon (-OCH₃) | ~52 ppm |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 169.05 |
Causality Insight: In the proton NMR spectrum, the aromatic protons exhibit a complex multiplet pattern not only due to proton-proton coupling but also due to coupling with the adjacent fluorine atom.[1] The amine protons often appear as a broad singlet because of quadrupole broadening and potential hydrogen exchange.[1]
Chemical Reactivity and Synthetic Utility
The synthetic value of Methyl 3-amino-4-fluorobenzoate stems from the distinct reactivity of its three functional groups.
-
Amino Group (-NH₂): As a primary aniline, this group is nucleophilic and can undergo a wide range of transformations. It is readily acylated, alkylated, and, most importantly, can be converted into a diazonium salt. Diazotization of the amino group opens a gateway to a vast array of functionalities through Sandmeyer, Gattermann, or Schiemann reactions, allowing for the introduction of halides, cyano, hydroxyl, and other groups.[1]
-
Ester Group (-COOCH₃): The methyl ester can be hydrolyzed under acidic or basic (saponification) conditions to yield the corresponding 3-amino-4-fluorobenzoic acid.[1] This carboxylic acid can then be activated for amide bond formation, a critical step in the synthesis of many pharmaceutical agents. The ester can also undergo transesterification with other alcohols.[1]
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution, with the directing effects governed by the interplay between the ortho, para-directing amino group and the meta-directing ester group.
Caption: Key reaction pathways for Methyl 3-amino-4-fluorobenzoate.
Representative Synthesis Protocol
While multiple synthetic routes exist, a common and straightforward method involves the esterification of the parent carboxylic acid. This protocol is illustrative and should be adapted based on laboratory safety standards and scale.
Protocol: Fischer Esterification of 3-Amino-4-fluorobenzoic Acid
Causality: This reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is used here as it reacts with methanol to form HCl in situ, which acts as the catalyst, and also serves as a dehydrating agent, driving the equilibrium towards the product. A similar protocol has been described for a related compound.[3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-4-fluorobenzoic acid (1 equivalent).
-
Solvent Addition: Add anhydrous methanol (approx. 4 mL per gram of acid).
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (2.2 equivalents) dropwise while stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Neutralization & Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until gas evolution ceases and the pH is neutral or slightly basic. Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for a representative synthesis of the title compound.
Applications in Medicinal Chemistry and Drug Development
Methyl 3-amino-4-fluorobenzoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in providing a scaffold that introduces synthetically useful functional groups and a fluorine atom.
-
Metabolic Blocker: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[1] Incorporating fluorine at a position that would otherwise be susceptible to oxidative metabolism can significantly increase a drug's in vivo half-life.
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby amino groups, affecting the molecule's ionization state at physiological pH. This can influence properties like solubility, lipophilicity, and membrane permeability.
-
Building Block for Heterocycles: The vicinal amino and ester groups can be used as anchor points for constructing various heterocyclic ring systems, which are prevalent in many drug classes. For example, it can be a precursor for quinolones, benzimidazoles, or other fused ring systems. While not this exact isomer, the related intermediate Methyl 3-Amino-2-Fluorobenzoate is a key building block for the targeted cancer therapy drug Dabrafenib, highlighting the importance of this class of compounds.[14]
Safety and Handling
Proper handling is essential for laboratory safety. Methyl 3-amino-4-fluorobenzoate is classified as harmful and an irritant.
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
|---|
|
| GHS07 | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[13] Some suppliers recommend storage at 2-8°C or 4°C, protected from light.[13]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[15]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[15]
-
Inhalation: Move person into fresh air.[15]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
In all cases of exposure, consult a physician and show them the safety data sheet.[15]
-
Analytical Methodologies
To ensure the purity and identity of Methyl 3-amino-4-fluorobenzoate, especially in a GMP or research setting, validated analytical methods are required.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity and quantifying the compound. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile/water or methanol/water mixtures are typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS can also be used for identification and purity analysis, providing both retention time and mass spectral data for confirmation.
-
Quantitative NMR (qNMR): For creating a certified reference standard, qNMR can be employed to determine the exact purity of a sample against a known internal standard.
Conclusion
Methyl 3-amino-4-fluorobenzoate (CAS 369-26-6) is a high-value chemical intermediate whose utility is rooted in its trifunctional nature. The strategic combination of a reactive amine, a modifiable ester, and a property-enhancing fluorine atom makes it a powerful tool for medicinal chemists. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel therapeutics and other advanced materials.
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